For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Heptenyl Acetate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-heptenyl acetate. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Properties and Structure
6-Heptenyl acetate is an organic compound classified as an acetate ester. It is recognized for its bifunctionality, containing both an ester group and a terminal alkene, which makes it a valuable intermediate in various organic syntheses.[1]
Chemical Structure
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IUPAC Name: hept-6-enyl acetate[2]
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Synonyms: 7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester[3][4]
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SMILES: C=CCCCCCOC(C)=O[3]
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InChI: InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3[2][3]
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InChI Key: GNEUVQRNOYJQLS-UHFFFAOYSA-N[1]
Physicochemical Properties
The quantitative physicochemical properties of 6-heptenyl acetate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Boiling Point | 74°C at 11.3 mmHg | [5] |
| Density | 0.89 g/cm³ | [6] |
| Refractive Index | 1.4260 - 1.4290 | [6] |
| Flash Point | 75.8°C | [6] |
| Purity | >97.0% (GC) | [3] |
| XLogP3 | 2.9 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2][6] |
Experimental Protocols
This section details the methodologies for the synthesis and structural elucidation of 6-heptenyl acetate.
Synthesis: Acid-Catalyzed Esterification
The most common method for synthesizing 6-heptenyl acetate is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, using a strong acid catalyst.[1]
Materials:
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6-hepten-1-ol
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Acetic acid (glacial)
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Sulfuric acid (concentrated) or other strong Brønsted acid catalyst
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Sodium bicarbonate (saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
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Dean-Stark apparatus (optional, for water removal)
Procedure:
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In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 6-hepten-1-ol and a molar excess of acetic acid.
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Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is driven to completion by the removal of water, either by a Dean-Stark trap or by using excess acetic acid.[1]
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After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 6-heptenyl acetate.
Alternative methods include reaction with acetyl chloride or greener, enzymatic approaches using lipases.[1]
Caption: Workflow for the synthesis of 6-heptenyl acetate.
Structural Characterization: Spectroscopic Analysis
The structure of 6-heptenyl acetate is routinely confirmed using standard spectroscopic techniques.[1]
Methodology:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information about the chemical environment of protons. Key expected signals include:
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¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals are:
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Infrared (IR) Spectroscopy:
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The sample is analyzed neat (as a thin film) or in a suitable solvent. The IR spectrum is used to identify key functional groups. Expected characteristic absorptions include:
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A strong C=O stretch for the ester group around 1740 cm⁻¹.
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A C=C stretch for the alkene around 1640 cm⁻¹.
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C-O stretches for the ester group in the 1250-1000 cm⁻¹ region.
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-
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Mass Spectrometry (MS):
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Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. The molecular ion peak [M]⁺ would be observed at m/z 156.
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Caption: Logical workflow for spectroscopic analysis.
Chemical Reactivity and Pathways
The bifunctional nature of 6-heptenyl acetate allows for a diverse range of chemical transformations at either the ester or the alkene group.
Hydrolysis of the Ester Group
The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 6-hepten-1-ol and acetic acid.[1]
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Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1]
Caption: Acid-catalyzed hydrolysis of 6-heptenyl acetate.
Reactions of the Alkene Group
The terminal double bond is susceptible to various electrophilic additions and oxidation reactions, allowing for further functionalization of the molecule.[1]
Safety and Handling
Proper safety precautions must be observed when handling 6-heptenyl acetate in a laboratory setting.
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General Handling: Handle in a well-ventilated area. Wear suitable protective equipment, including gloves and safety glasses.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]
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First Aid:
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Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from incompatible materials like oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]
This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety training.
References
- 1. 6-Heptenyl acetate | 5048-30-6 | Benchchem [benchchem.com]
- 2. 6-Heptenyl acetate | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 6-Heptenyl Acetate [myskinrecipes.com]
- 6. CAS No.5048-30-6 | 6-Heptenyl Acetate | chem960.com [chem960.com]
- 7. adama.com [adama.com]
- 8. fishersci.com [fishersci.com]
